molecular formula C26H26N4O4 B4190497 N-(2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide

N-(2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide

Cat. No. B4190497
M. Wt: 458.5 g/mol
InChI Key: SUJVGKWOBYZSGO-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide, commonly known as MNPN, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPN is a member of the benzamide family, which is known for its diverse pharmacological activities.

Mechanism of Action

MNPN exerts its pharmacological effects by inhibiting the activity of specific enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. MNPN has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Moreover, MNPN has been found to bind to specific receptors in the body, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
MNPN has been shown to have diverse biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. MNPN has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, MNPN has been found to increase the levels of acetylated histones, which are involved in the regulation of gene expression. Moreover, MNPN has been shown to increase the levels of dopamine and serotonin in the brain, which may be useful in the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

MNPN has several advantages for laboratory experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. MNPN is also stable under physiological conditions and can be easily synthesized in the laboratory. However, MNPN has some limitations for laboratory experiments. It has low water solubility, which may limit its bioavailability in vivo. Moreover, MNPN has not been extensively studied in animal models, and its pharmacokinetic and toxicity profiles are not well understood.

Future Directions

MNPN has several potential future directions for scientific research. It may be useful in the development of novel anti-inflammatory and antitumor agents. MNPN may also be useful in the treatment of neurodegenerative diseases and psychiatric disorders. Additionally, further studies are needed to understand the pharmacokinetic and toxicity profiles of MNPN in vivo. Moreover, the development of MNPN analogs with improved pharmacological properties may be a promising avenue for future research.
Conclusion:
MNPN is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPN has shown promising results in various scientific research studies, including anti-inflammatory, antitumor, and neuroprotective effects. MNPN exerts its pharmacological effects by inhibiting the activity of specific enzymes and receptors in the body. MNPN has several advantages for laboratory experiments, including easy synthesis and intracellular penetration. However, MNPN has some limitations, including low water solubility and limited in vivo studies. MNPN has several potential future directions for scientific research, including the development of novel therapeutic agents and the study of its pharmacokinetic and toxicity profiles.

Scientific Research Applications

MNPN has shown promising results in various scientific research studies. It has been found to have potent anti-inflammatory, antitumor, and antifungal activities. MNPN has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, MNPN has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c1-18-7-3-4-8-23(18)28-26(32)22-17-20(11-14-24(22)29-15-5-2-6-16-29)27-25(31)19-9-12-21(13-10-19)30(33)34/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJVGKWOBYZSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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